molecular formula C8H7FN2 B054385 5-fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 118469-15-1

5-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B054385
CAS No.: 118469-15-1
M. Wt: 150.15 g/mol
InChI Key: IWDUKSHNFODGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazoles .

Scientific Research Applications

5-Fluoro-2-methyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro-2-methyl-1H-benzo[d]imidazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the methyl group enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .

Biological Activity

5-Fluoro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its fluorine and methyl substituents. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN2C_9H_8FN_2, with a molecular weight of approximately 164.17 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC9H8FN2C_9H_8FN_2
Molecular Weight164.17 g/mol
Structural FeaturesFluorine at position 5, Methyl at position 2

This compound primarily acts as a Microtubule Targeting Agent (MTA) . It disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. This mechanism is particularly significant in cancer therapy, where the inhibition of cell division is a critical strategy.

Biochemical Pathways

The compound's action on microtubules affects several key biochemical pathways:

  • Cell Cycle Regulation : By interfering with microtubule formation, it impacts the progression through the cell cycle.
  • Induction of Apoptosis : The resultant mitotic arrest triggers apoptotic pathways in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to penetrate bacterial membranes and disrupt cellular processes.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has low MIC values against several bacteria, including Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity.
PathogenMIC (µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 20

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against multiple cancer cell lines, including breast and lung cancer cells.

  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in MDA-MB-231 (breast cancer) cells with an IC50 value indicating effective cytotoxicity.
Cell LineIC50 (µM)
MDA-MB-23115
A549 (Lung Cancer)20

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antibacterial Efficacy : A study indicated that derivatives of benzimidazoles, including this compound, displayed enhanced antibacterial activity compared to their non-fluorinated counterparts.
  • Antitumor Properties : Research demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, showcasing its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Investigations into its mechanism revealed that it disrupts microtubule dynamics, leading to cell cycle arrest at the metaphase stage, which is critical for therapeutic applications in oncology .

Properties

IUPAC Name

6-fluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDUKSHNFODGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379543
Record name 6-Fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118469-15-1
Record name 6-Fluoro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl acetimidate hydrochloride (37.1 g, 0.3 mol) was added to a stirred suspension of 4-fluoro-ortho-phenylenediamine (12.6 g, 0.1 mol) in ethanol (150 ml) at 0° C. The mixture was allowed to warm up to room temperature and stirred overnight. The solvent was removed under reduced pressure and the residue extracted into ethyl acetate (100 ml), washed with water (3×100 ml), dried over anhydrous magnesium sulphate, filtered and evaporated. Crystallisation from ethyl acetate gave 2-methyl-5-fluorobenzimidazole (7.7 g, 51%) as a brown crystalline solid.
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
5-fluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
5-fluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
5-fluoro-2-methyl-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
5-fluoro-2-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.